6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole is a synthetic organic compound characterized by its unique chemical structure, which includes a benzoxazole core substituted with a chloro group and a piperazine ring bearing a cyclopropanesulfonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds with piperazine and benzoxazole moieties have been reported to exhibit antibacterial activity . These compounds may target bacterial enzymes or proteins, disrupting their normal function and leading to bacterial death.
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that the compound interacts with its targets (possibly bacterial enzymes or proteins) and inhibits their function . This inhibition could lead to disruption of essential bacterial processes, resulting in bacterial death.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion would be crucial factors determining its efficacy as a potential drug .
Result of Action
If the compound does exhibit antibacterial activity, its action would likely result in the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Piperazine Substitution: The piperazine ring is introduced by reacting the chlorinated benzoxazole with piperazine under nucleophilic substitution conditions.
Sulfonylation: Finally, the cyclopropanesulfonyl group is attached to the piperazine nitrogen using a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro group or the sulfonyl moiety, potentially yielding dechlorinated or desulfonylated products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dechlorinated or desulfonylated derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-[4-(methylsulfonyl)piperazin-1-yl]-1,3-benzoxazole: Similar structure but with a methylsulfonyl group instead of a cyclopropanesulfonyl group.
6-chloro-2-[4-(phenylsulfonyl)piperazin-1-yl]-1,3-benzoxazole: Contains a phenylsulfonyl group, offering different steric and electronic properties.
6-chloro-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole: Features an ethylsulfonyl group, which may affect its solubility and reactivity.
Uniqueness
The cyclopropanesulfonyl group in 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-1,3-benzoxazole imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds with different sulfonyl groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c15-10-1-4-12-13(9-10)21-14(16-12)17-5-7-18(8-6-17)22(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOPMNYICXLCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.